![molecular formula C9H8ClN3O2 B13051619 Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazolopyridine core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
化学反应分析
Types of Reactions
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyridines.
Ester hydrolysis: Formation of 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced derivatives.
科学研究应用
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs, particularly as kinase inhibitors and anti-inflammatory agents.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biological pathways and as a ligand in biochemical assays.
作用机制
The mechanism of action of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the modulation of signaling pathways involved in cell proliferation and inflammation . The exact pathways and targets can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
- Ethyl 5-fluoro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
- Ethyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
- Ethyl 5-iodo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Uniqueness
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its targets .
属性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC 名称 |
ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-5(12-13-8)3-4-6(10)11-7/h3-4H,2H2,1H3,(H,12,13) |
InChI 键 |
LTHTYAZBFPAXNW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNC2=C1N=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


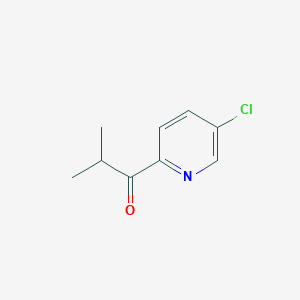
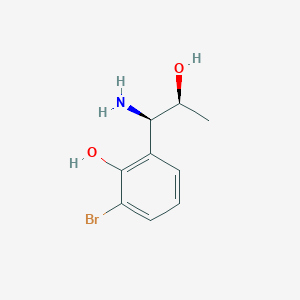
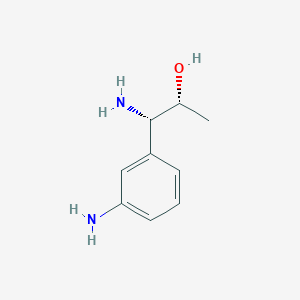
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)
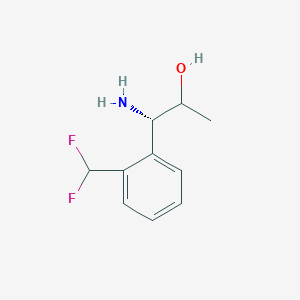
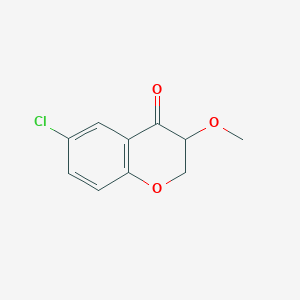


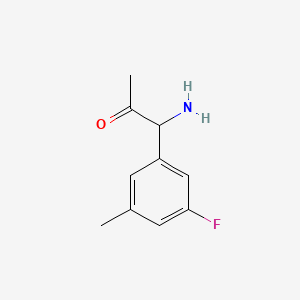

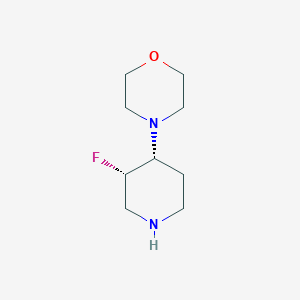
![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)

